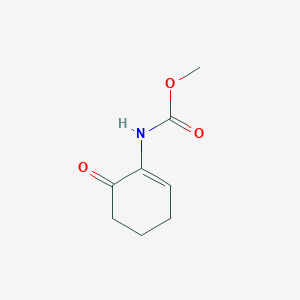![molecular formula C16H14N2 B14275639 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- CAS No. 156142-62-0](/img/structure/B14275639.png)
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzimidazole ring fused with a phenyl group substituted with a vinyl group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Substitution Reaction: The benzimidazole ring is then subjected to a substitution reaction with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Vinylation: The final step involves the introduction of the vinyl group at the 2-position of the benzimidazole ring. This can be achieved through a Heck coupling reaction using a palladium catalyst and a suitable vinyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Coupling Reactions: The vinyl group allows for various coupling reactions, such as Heck and Suzuki coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials, including polymers and dyes, due to its stable aromatic structure.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The vinyl group allows for additional interactions with biological molecules, enhancing its efficacy. The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
類似化合物との比較
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
2-Methylbenzimidazole: Studied for its potential as an anticancer agent.
2-(4-Methylphenyl)benzimidazole: Similar in structure but lacks the vinyl group, affecting its reactivity and biological activity.
The uniqueness of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- lies in the presence of the vinyl group, which enhances its chemical reactivity and potential biological applications.
特性
CAS番号 |
156142-62-0 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-[2-(4-methylphenyl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N2/c1-12-6-8-13(9-7-12)10-11-16-17-14-4-2-3-5-15(14)18-16/h2-11H,1H3,(H,17,18) |
InChIキー |
OXJAYTNQJSNENK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
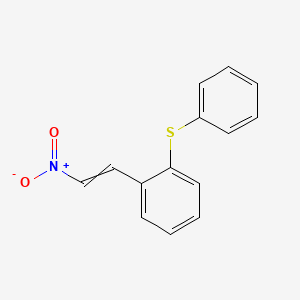
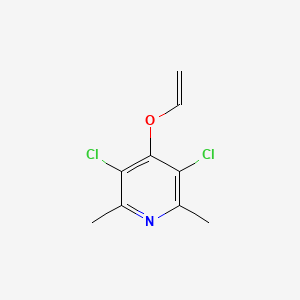
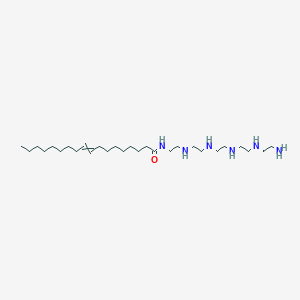
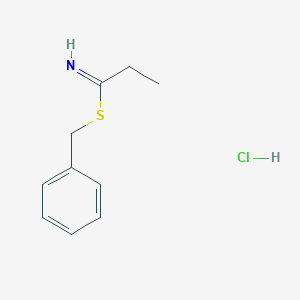
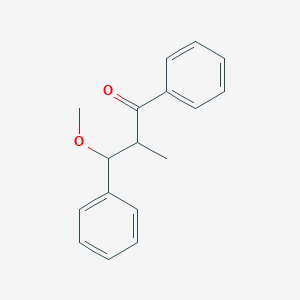
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
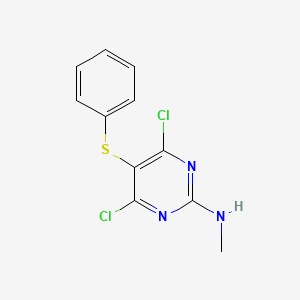
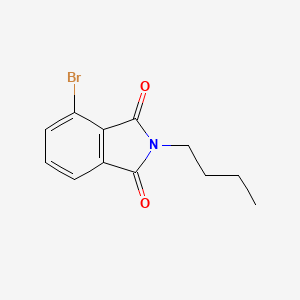

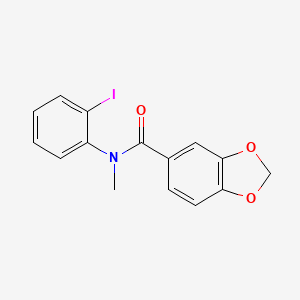
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
